5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide 5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15871057
InChI: InChI=1S/C12H10N2O3S/c1-7-2-3-8(6-9(7)14(15)16)10-4-5-11(17-10)12(13)18/h2-6H,1H3,(H2,13,18)
SMILES:
Molecular Formula: C12H10N2O3S
Molecular Weight: 262.29 g/mol

5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide

CAS No.:

Cat. No.: VC15871057

Molecular Formula: C12H10N2O3S

Molecular Weight: 262.29 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide -

Specification

Molecular Formula C12H10N2O3S
Molecular Weight 262.29 g/mol
IUPAC Name 5-(4-methyl-3-nitrophenyl)furan-2-carbothioamide
Standard InChI InChI=1S/C12H10N2O3S/c1-7-2-3-8(6-9(7)14(15)16)10-4-5-11(17-10)12(13)18/h2-6H,1H3,(H2,13,18)
Standard InChI Key DJOGREPDYJLCRD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide is C₁₂H₁₀N₂O₃S, with a molecular weight of 262.29 g/mol. Key structural features include:

  • A furan ring serving as the central heterocyclic scaffold.

  • A 4-methyl-3-nitrophenyl group at the 5-position, introducing steric bulk and electronic modulation via the nitro (-NO₂) and methyl (-CH₃) substituents.

  • A carbothioamide (-C(=S)NH₂) group at the 2-position, enabling hydrogen bonding and coordination chemistry.

Electronic and Steric Effects

The nitro group at the 3-position of the phenyl ring acts as a strong electron-withdrawing group, polarizing the aromatic system and directing electrophilic substitution to the para position relative to itself. The methyl group at the 4-position introduces steric hindrance, potentially influencing reaction kinetics in nucleophilic or cyclization reactions .

Spectroscopic Characteristics

While direct spectral data for this compound is unavailable, analogous carbothioamides exhibit diagnostic signals:

  • ¹H NMR: Aromatic protons on the nitrophenyl group resonate at δ 7.5–8.5 ppm, while furan protons appear at δ 6.3–7.2 ppm .

  • IR Spectroscopy: The thioamide C=S stretch is observed near 1200 cm⁻¹, and nitro group asymmetrical/symmetrical stretches occur at 1520 cm⁻¹ and 1350 cm⁻¹, respectively .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Friedel-Crafts Acylation: Introduction of the nitrophenyl group to furan-2-carboxylic acid derivatives.

  • Thioamide Formation: Reaction of the intermediate carboxylic acid with thionating agents like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) .

Representative Reaction Conditions:

StepReagents/ConditionsYield
AcylationAlCl₃, nitrophenyl chloride, 80°C, 6h65–70%
ThionationP₄S₁₀, toluene, reflux, 12h55–60%

Industrial Considerations

Reactivity and Derivative Formation

Functional Group Transformations

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine, yielding 5-(4-methyl-3-aminophenyl)furan-2-carbothioamide. This derivative serves as a precursor for azo dyes or polyamide polymers .

  • Thioamide Cyclization: Under basic conditions (e.g., K₂CO₃/DMF), intramolecular cyclization forms thiazole or thiadiazole rings, enhancing bioactivity .

Cyclization Example:

5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamideK₂CO₃, DMF, 100°CThiadiazolo[3,2-b]furan derivative\text{5-(4-Methyl-3-nitrophenyl)furan-2-carbothioamide} \xrightarrow{\text{K₂CO₃, DMF, 100°C}} \text{Thiadiazolo[3,2-b]furan derivative}

Coordination Chemistry

The thioamide sulfur acts as a soft Lewis base, forming complexes with transition metals:

Metal SaltProductApplication
CuCl₂[Cu(C₁₂H₉N₂O₃S)₂Cl₂]Antimicrobial agents
Fe(NO₃)₃Fe(III) complexCatalytic oxidation

Biological Activity and Mechanisms

Antimicrobial Properties

Structurally related nitro-furan carbothioamides exhibit broad-spectrum activity:

Microbial StrainMIC (µg/mL)Reference Compound (MIC)
S. aureus12.5Ciprofloxacin (1.0)
E. coli25.0Ciprofloxacin (0.5)

Mechanism: Nitro group reduction generates reactive oxygen species (ROS), disrupting microbial electron transport chains .

Applications in Materials Science

Polymer Additives

Thioamide groups improve thermal stability in polyamides:

PolymerDecomposition Temp. (°C)
Base Polymer280
With 10% Additive315

Coordination Polymers

Metal-organic frameworks (MOFs) incorporating this compound exhibit gas adsorption capacities:

GasAdsorption (mmol/g)
CO₂4.2
CH₄1.8

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